molecular formula C6H14ClNO2S B1378442 2-Cyclopropylmethanesulfonylethan-1-amine hydrochloride CAS No. 1394040-68-6

2-Cyclopropylmethanesulfonylethan-1-amine hydrochloride

Cat. No.: B1378442
CAS No.: 1394040-68-6
M. Wt: 199.7 g/mol
InChI Key: MFKGFGJVEUGMGI-UHFFFAOYSA-N
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Description

2-Cyclopropylmethanesulfonylethan-1-amine hydrochloride is an organic compound with the molecular formula C6H14ClNO2S and a molecular weight of 199.7 g/mol . It is a hydrochloride salt of an amine, featuring a cyclopropyl group attached to a methanesulfonyl moiety, which is further connected to an ethanamine structure. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylmethanesulfonylethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclopropylmethanesulfonyl Intermediate: This step involves the reaction of cyclopropylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine to form cyclopropylmethanesulfonyl chloride.

    Amination: The cyclopropylmethanesulfonyl chloride is then reacted with ethylenediamine to form 2-Cyclopropylmethanesulfonylethan-1-amine.

    Hydrochloride Salt Formation: Finally, the free amine is treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylmethanesulfonylethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Cyclopropylmethanesulfonylethan-1-amine hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropylmethanesulfonylethan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The sulfonyl group can participate in various chemical reactions, altering the activity of enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropylmethanesulfonylethan-1-amine hydrochloride is unique due to its combination of a cyclopropyl group and a methanesulfonyl moiety, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2-(cyclopropylmethylsulfonyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.ClH/c7-3-4-10(8,9)5-6-1-2-6;/h6H,1-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKGFGJVEUGMGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CS(=O)(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394040-68-6
Record name Ethanamine, 2-[(cyclopropylmethyl)sulfonyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394040-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-cyclopropylmethanesulfonylethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropylmethanesulfonylethan-1-amine hydrochloride
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2-Cyclopropylmethanesulfonylethan-1-amine hydrochloride
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2-Cyclopropylmethanesulfonylethan-1-amine hydrochloride
Reactant of Route 4
2-Cyclopropylmethanesulfonylethan-1-amine hydrochloride
Reactant of Route 5
2-Cyclopropylmethanesulfonylethan-1-amine hydrochloride
Reactant of Route 6
2-Cyclopropylmethanesulfonylethan-1-amine hydrochloride

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